2-Methoxy-3-methylpyridine 1-oxide

Catalog No.
S1542741
CAS No.
19230-60-5
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-3-methylpyridine 1-oxide

CAS Number

19230-60-5

Product Name

2-Methoxy-3-methylpyridine 1-oxide

IUPAC Name

2-methoxy-3-methyl-1-oxidopyridin-1-ium

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c1-6-4-3-5-8(9)7(6)10-2/h3-5H,1-2H3

InChI Key

LETGPJBUDGPASO-UHFFFAOYSA-N

SMILES

CC1=C([N+](=CC=C1)[O-])OC

Synonyms

2-Methoxy-3-Methylpyridine N-oxide

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])OC

2-Methoxy-3-methylpyridine 1-oxide is a heterocyclic compound characterized by a pyridine ring substituted with a methoxy group and a methyl group, along with an oxygen atom in the 1-position. Its molecular formula is C₇H₉NO₂, and it has a molecular weight of approximately 139.15 g/mol. The compound exhibits unique properties due to the presence of the nitrogen atom in the aromatic ring, which influences its reactivity and biological activity.

The chemical behavior of 2-methoxy-3-methylpyridine 1-oxide is influenced by its functional groups. It can undergo various reactions, including:

  • N-Oxidation: This reaction involves the conversion of 3-methylpyridine to its N-oxide form using oxidizing agents such as hydrogen peroxide. This transformation is significant in synthetic organic chemistry and can be catalyzed by acids or bases .
  • Electrophilic Substitution: The methoxy group can direct electrophilic substitution reactions at the ortho and para positions relative to itself, allowing for further derivatization of the pyridine ring .
  • Rearrangement Reactions: Under acidic conditions, 2-methoxy-3-methylpyridine 1-oxide can undergo rearrangement reactions, leading to different pyridine derivatives .

Research indicates that 2-methoxy-3-methylpyridine 1-oxide possesses notable biological activities. It has been studied for its potential as an:

  • Antimicrobial Agent: Exhibiting activity against various bacterial strains.
  • Antioxidant: Demonstrating the ability to scavenge free radicals, which may contribute to its therapeutic potential in oxidative stress-related conditions .

Further studies are needed to fully elucidate its mechanisms of action and therapeutic applications.

Several synthetic pathways exist for producing 2-methoxy-3-methylpyridine 1-oxide:

  • Oxidation of 3-Methylpyridine: The most common method involves treating 3-methylpyridine with hydrogen peroxide in the presence of an acid catalyst. This method has been optimized for efficiency and safety using microreaction technology, which allows for controlled reaction conditions and minimizes hazards associated with exothermic reactions .
  • Acid-Catalyzed Rearrangement: Another method involves the rearrangement of chloro oximes to yield pyridine derivatives, including 2-methoxy-3-methylpyridine 1-oxide under acidic conditions .

2-Methoxy-3-methylpyridine 1-oxide finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds.
  • Agriculture: Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Chemical Research: Serves as a reagent in organic synthesis and reaction mechanism studies.

Interaction studies reveal that 2-methoxy-3-methylpyridine 1-oxide can interact with several biological targets. Its ability to act as an inhibitor or modulator of certain enzymes makes it a candidate for further pharmacological investigation. For instance, studies have shown its potential effects on cytochrome P450 enzymes, which play crucial roles in drug metabolism .

In terms of structural similarity and biological activity, several compounds can be compared with 2-methoxy-3-methylpyridine 1-oxide:

Compound NameMolecular FormulaKey Features
3-Methylpyridine N-OxideC₆H₇NORelated structure; used in similar oxidation reactions.
4-Chloro-3-methoxy-pyridine N-OxideC₇H₈ClNOChlorinated derivative; may exhibit different reactivity.
2-Methylpyridine N-OxideC₆H₇NOSimilar N-Oxide structure; differing substituents affect properties.

Uniqueness

The uniqueness of 2-methoxy-3-methylpyridine 1-oxide lies in its specific combination of substituents that confer distinct chemical reactivity and biological activity compared to other pyridine derivatives. The methoxy group enhances solubility and alters electronic properties, making it particularly interesting for medicinal chemistry applications.

XLogP3

0.5

Wikipedia

2-Methoxy-3-methyl-1-oxo-1lambda~5~-pyridine

Dates

Last modified: 07-17-2023

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